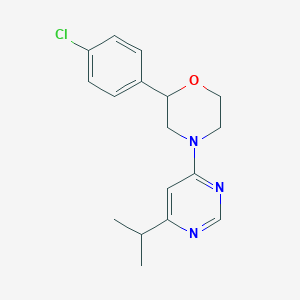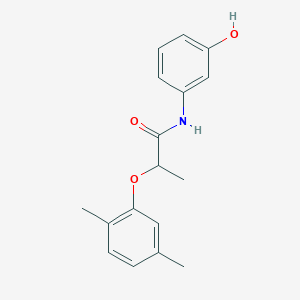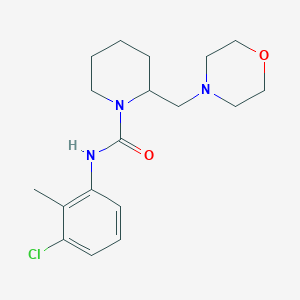![molecular formula C14H13N3O3S B5378167 3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one, commonly known as MNTX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of MNTX is not fully understood. However, studies have suggested that it can interact with metal ions and form stable complexes. It can also generate reactive oxygen species upon exposure to light, which can cause damage to biological molecules like DNA and proteins.
Biochemical and Physiological Effects:
MNTX has been shown to have both biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, MNTX has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the major advantages of MNTX is its fluorescent property, which makes it a useful tool for detecting metal ions in biological and environmental samples. It can also be used as a photosensitizer in PDT for cancer treatment. However, one of the limitations of MNTX is its photobleaching property, which can reduce its fluorescence intensity over time. In addition, its stability in biological systems needs to be further investigated.
将来の方向性
There are several future directions for research on MNTX. One area of research is the development of MNTX-based sensors for detecting metal ions in biological and environmental samples. Another area of research is the optimization of MNTX-mediated PDT for cancer treatment. In addition, the stability and pharmacokinetics of MNTX in biological systems need to be further investigated for its potential use in clinical applications.
In conclusion, MNTX is a synthetic compound that has shown promising applications in various fields of scientific research. Its fluorescent property and potential use as a photosensitizer in PDT make it a promising candidate for developing sensors and cancer treatments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
合成法
The synthesis of MNTX involves the reaction of 2-nitro-4-methylphenylamine with 2-thiophenecarboxaldehyde in the presence of acetic acid and sodium acetate. This reaction results in the formation of 3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one. The purity of the synthesized compound can be checked using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
MNTX has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. MNTX exhibits strong fluorescence emission in the presence of metal ions like Zn2+ and Cd2+. This property makes it a promising candidate for developing sensors for detecting metal ions in biological and environmental samples.
Another area of research is the use of MNTX as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. MNTX can generate singlet oxygen upon exposure to light, which can cause damage to cancer cells. Studies have shown that MNTX-mediated PDT can effectively kill cancer cells in vitro and in vivo.
特性
IUPAC Name |
(E)-3-[2-(methylamino)-4-nitroanilino]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-15-12-9-10(17(19)20)4-5-11(12)16-7-6-13(18)14-3-2-8-21-14/h2-9,15-16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSUNHJBMHGEY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)


![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)

![methyl 7-chloro-4-(4-methylphenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B5378177.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)